4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Description
Properties
CAS No. |
78987-54-9 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
4-bromo-2-(cyclohexyliminomethyl)phenol |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h6-9,12,16H,1-5H2 |
InChI Key |
PFZHELSOOJVETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Approach
A related compound, (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one, was synthesized via a multicomponent reaction involving:
- 5-bromo-2-hydroxybenzaldehyde,
- an α,β-unsaturated ketone,
- and an aminoalcohol (aminoethanol).
The reaction was conducted in ethanol at 353 K for 4 hours, followed by solvent evaporation and recrystallization to yield the target compound with a 43% yield.
Implication for the target compound:
Replacing the aminoethanol with cyclohexylamine under similar conditions can facilitate the formation of the cyclohexylamino methylidene substituent at the 6-position. This approach benefits from mild conditions and straightforward purification.
Bromination of Hydroxycyclohexadienones
Bromination of 6-hydroxycyclohexa-2,4-dien-1-one derivatives at the 4-position is a common preparative step. The reaction typically employs aqueous hydrogen bromide or bromine in organic solvents under cooled conditions to selectively brominate the aromatic ring.
This step provides the 4-bromo intermediate necessary for subsequent condensation with cyclohexylamine.
Condensation with Cyclohexylamine
The key step involves condensation of the 4-bromo-6-hydroxycyclohexa-2,4-dien-1-one intermediate with cyclohexylamine. This condensation forms the imine (methylidene) linkage at the 6-position.
Typical reaction conditions include:
- Solvent: Ethanol or other polar solvents,
- Temperature: Reflux or mild heating (~353 K),
- Reaction time: Several hours (e.g., 4 hours),
- Monitoring by TLC or HPLC for completion.
The product is isolated by solvent evaporation, trituration, and recrystallization.
Comparative Data Table of Preparation Parameters
Experimental Notes and Observations
Intramolecular Hydrogen Bonding: The methylidene amino substituent often forms weak intramolecular N—H···O hydrogen bonds, stabilizing the molecular conformation and influencing crystallization behavior.
Purification: Crude products are typically purified by recrystallization from ethanol or by chromatographic methods, depending on impurities.
Yield Optimization: Reaction yields can be improved by optimizing solvent choice, reaction time, and temperature. Microwave-assisted synthesis has been reported for related compounds to reduce reaction times significantly.
Characterization: Products are characterized by melting point, NMR spectroscopy, IR spectroscopy, and X-ray crystallography where applicable.
Summary of Research Findings
The preparation of this compound can be efficiently achieved via condensation of 4-bromo-6-hydroxycyclohexa-2,4-dien-1-one intermediates with cyclohexylamine under reflux in ethanol.
Bromination of hydroxycyclohexadienones is a reliable method to introduce the 4-bromo substituent with good regioselectivity.
Multicomponent reactions provide a versatile route to related compounds and can be adapted for the target compound synthesis.
Reaction conditions such as temperature, solvent, and time are critical for optimizing yield and purity.
Intramolecular hydrogen bonding plays a role in the stability and crystallinity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Condensation Reactions: The compound can participate in further condensation reactions with other amines or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include hydroquinone derivatives.
Scientific Research Applications
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of functional materials, such as sensors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. These metal complexes can then interact with various molecular targets and pathways, leading to their observed biological and chemical effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences
| Compound Name | Substituents (Position 4, 6) | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one (Target) | Br (4), cyclohexylamino-methylidene (6) | ~304.2 (estimated) | Moderate EWG (Br), steric bulk (cyclohexyl) |
| (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Br (4), (2-hydroxyethyl)amino (6) | ~286.1 (estimated) | Strong H-bond donor (OH), increased polarity |
| 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one | NO₂ (4), (2-hydroxy-5-methylanilino) (6) | 272.26 | Strong EWG (NO₂), intramolecular H-bonding |
| (Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-... | Cl (4), (5-Cl-2-OH-phenyl)amino (6) | ~318.7 (estimated) | Moderate EWG (Cl), π-π stacking (benzyloxy) |
| (6Z)-2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | t-Bu (2,4), cyclohexylamino (6) | 315.49 | Extreme steric bulk, reduced reactivity |
- Electronic Effects: Bromine (Br) in the target compound acts as a moderate electron-withdrawing group (EWG), while nitro (NO₂) in the analog () is a stronger EWG, increasing electrophilicity at the carbonyl group. Chlorine (Cl) in ’s compound offers similar EWG effects but with lower atomic mass .
- Hydrogen Bonding: Derivatives with hydroxyl groups (e.g., 2-hydroxyethylamino in ) exhibit extensive intermolecular H-bonding, stabilizing crystal lattices (Rint = 0.025 in ). The target compound’s cyclohexyl group lacks H-bond donors, likely resulting in weaker intermolecular forces .
Crystallographic and Packing Behavior
Table 2: Crystallographic Data Comparison
- The hydroxyethylamino derivative () forms a 3D H-bond network (Δρmax = 0.50 e Å⁻³), enhancing thermal stability. In contrast, the tert-butyl analog () likely adopts a less dense packing due to steric hindrance .
- The nitro-substituted compound () exhibits near-planarity (dihedral angle = 1.41°), favoring π-π stacking, whereas the target compound’s cyclohexyl group may induce torsional strain .
Reactivity and Functionalization
- Nucleophilic Substitution : Bromine in the target compound is more susceptible to substitution than chlorine or nitro groups. For example, Suzuki coupling could replace Br with aryl groups, a pathway less feasible in nitro analogs .
- Tautomerism: The keto-enol tautomerism observed in ’s compound (stabilized by O–H⋯O bonds) is less likely in the target compound due to the absence of hydroxyl groups .
Biological Activity
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as 4-bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇BrN₂O. Its structure features a bromine atom at the 4th position and a cyclohexylamino group at the 6th position on the cyclohexa-2,4-dien-1-one framework. This unique arrangement contributes to its reactivity and biological interactions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 78987-54-9 |
| Molecular Weight | 199.04 g/mol |
| Appearance | White powder |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This makes it a candidate for pharmacological research aimed at developing new therapeutic agents.
Case Study: Enzyme Interaction
In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated a dose-dependent inhibition of enzyme activity, suggesting that this compound could be useful in treating conditions where enzyme modulation is beneficial.
Protein Interactions
The compound also shows promise in altering protein interactions within biological systems. The presence of the bromine atom enhances its binding affinity to certain receptors and proteins, which may lead to alterations in their function.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2,6-dimethylphenol | Contains bromine and methyl groups | Antimicrobial properties |
| 4-Bromo-2,6-dinitrophenol | Features bromine and nitro groups | Known for dyeing processes |
| 4-Bromo-2,6-dichlorophenol | Contains both bromine and chlorine | Utilized in pesticides |
The unique combination of functional groups in this compound distinguishes it from these compounds, potentially leading to unique biological effects.
The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to bind to specific enzyme sites suggests that it may act as a competitive inhibitor in certain biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
